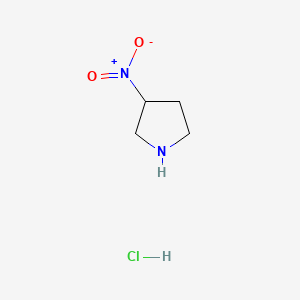
3-Nitropyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrrolidine typically involves the nitration of pyrrolidine. One common method is the reaction of pyrrolidine with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure regioselectivity.
Industrial Production Methods
Industrial production of 3-nitropyrrolidine;hydrochloride may involve the large-scale nitration of pyrrolidine followed by the conversion to its hydrochloride salt. This can be achieved by reacting the nitrated product with hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
化学反应分析
Types of Reactions
3-Nitropyrrolidine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of nitrogen.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Aminopyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Higher oxidation state nitrogen compounds.
科学研究应用
3-Nitropyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 3-nitropyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound without the nitro group.
3-Aminopyrrolidine: The reduced form of 3-nitropyrrolidine.
Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.
Uniqueness
3-Nitropyrrolidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.
属性
分子式 |
C4H9ClN2O2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC 名称 |
3-nitropyrrolidine;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H |
InChI 键 |
LWEUFVFHDQFEEH-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



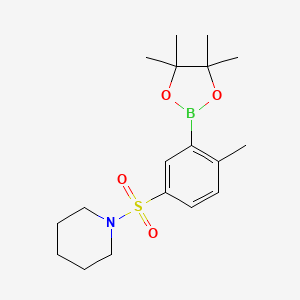
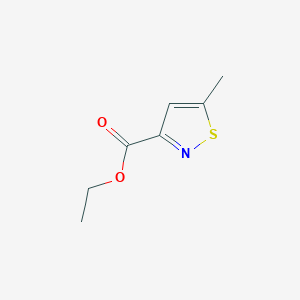
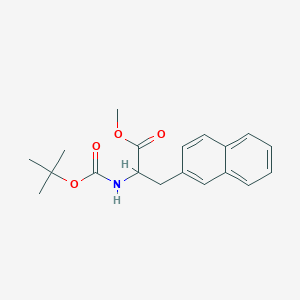
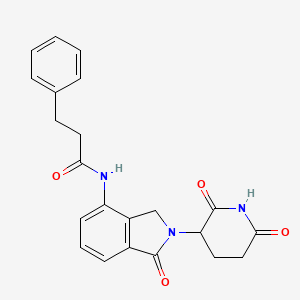
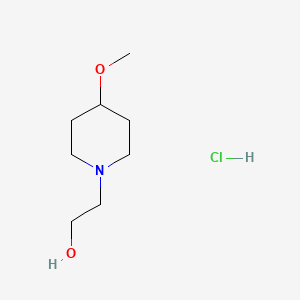
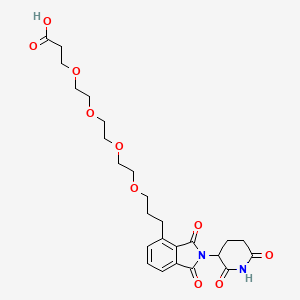
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
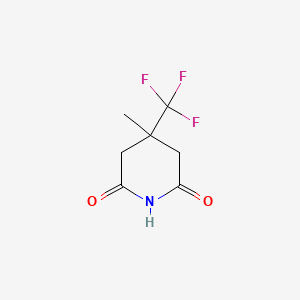

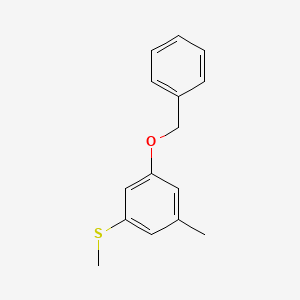
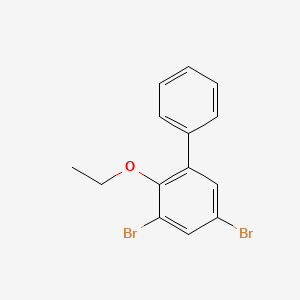
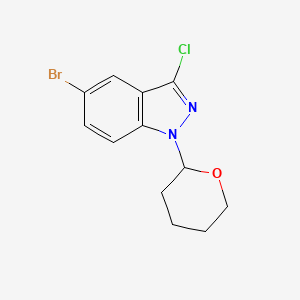
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
